Cas no 1706124-44-8 (N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(thiophen-2-yl)methylethanediamide)

O composto N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(thiophen-2-yl)methylethanediamide é uma diamida etanodioica funcionalizada, que combina estruturas de indolina e tiofeno em sua molécula. Sua estrutura híbrida confere propriedades únicas, como estabilidade química e potencial atividade farmacológica, destacando-se em aplicações como intermediário sintético em química medicinal. A presença dos grupos hidroxila e metil permite modulações estereoeletrônicas, favorecendo interações específicas com alvos biológicos. Além disso, sua solubilidade balanceada em solventes orgânicos e aquosos facilita processos de purificação e formulação. Este composto é particularmente relevante para pesquisas focadas em desenvolvimento de moléculas bioativas, devido à sua versatilidade estrutural e perfil farmacocinético promissor.
N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(thiophen-2-yl)methylethanediamide structure
1706124-44-8 structure
Product Name:N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(thiophen-2-yl)methylethanediamide
N.o CAS:1706124-44-8
MF:C18H21N3O3S
MW:359.44264292717
CID:6163894
PubChem ID:90582489
Update Time:2025-06-20

N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(thiophen-2-yl)methylethanediamide Propriedades químicas e físicas

Nomes e Identificadores

    • N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(thiophen-2-yl)methylethanediamide
    • F6414-2901
    • N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
    • AKOS024874975
    • N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide
    • 1706124-44-8
    • N'-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
    • Inchi: 1S/C18H21N3O3S/c1-21-7-6-12-9-13(4-5-15(12)21)16(22)11-20-18(24)17(23)19-10-14-3-2-8-25-14/h2-5,8-9,16,22H,6-7,10-11H2,1H3,(H,19,23)(H,20,24)
    • Chave InChI: NWYLHDUZEQKNNZ-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CNC(C(NCC(C1C=CC2=C(C=1)CCN2C)O)=O)=O

Propriedades Computadas

  • Massa Exacta: 359.13036271g/mol
  • Massa monoisotópica: 359.13036271g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 3
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 25
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 490
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.5
  • Superfície polar topológica: 110Ų

N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl-N'-(thiophen-2-yl)methylethanediamide Preçomais >>

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